5-Chloro-N-(3-fluorobenzyl)-2-methylaniline
Overview
Description
5-Chloro-N-(3-fluorobenzyl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chloro group at the 5th position, a fluorobenzyl group at the nitrogen atom, and a methyl group at the 2nd position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline can be achieved through several methods. One common method involves the reaction of 5-chloro-2-methylaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(3-fluorobenzyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-N-(3-fluorobenzyl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Lacks the fluorobenzyl group, making it less versatile in certain reactions.
N-(3-Fluorobenzyl)-2-methylaniline: Does not have the chloro group, which may affect its reactivity and applications.
5-Chloro-N-(3-fluorobenzyl)aniline: Similar structure but without the methyl group, potentially altering its chemical properties.
Uniqueness
5-Chloro-N-(3-fluorobenzyl)-2-methylaniline is unique due to the presence of both chloro and fluorobenzyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-chloro-N-[(3-fluorophenyl)methyl]-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-5-6-12(15)8-14(10)17-9-11-3-2-4-13(16)7-11/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJBBCPUMROKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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